molecular formula C7H9ClF3N3O B1430151 (4-(2,2,2-Trifluoroethoxy)pyrimidin-2-YL)methanamine hydrochloride CAS No. 1196154-15-0

(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-YL)methanamine hydrochloride

Cat. No. B1430151
M. Wt: 243.61 g/mol
InChI Key: IXETXPFOBZISFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-YL)methanamine hydrochloride” is a chemical compound with the molecular formula C7H9ClF3N3O and a molecular weight of 243.61 g/mol. It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Reactions of substituted 2-(chloromethyl)-pyridine and substituted imidazole-2-thione in the presence of sodium methoxide have been used to afford a series of substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles . Similar reactions with different pyrimidine-2-thiol led to the corresponding [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-pyrimidine derivatives .


Molecular Structure Analysis

The molecular structures of similar compounds have been confirmed by single-crystal X-ray diffraction analyses . The unit cells of these compounds have monoclinic P 2 1 / c symmetry .

properties

IUPAC Name

[4-(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O.ClH/c8-7(9,10)4-14-6-1-2-12-5(3-11)13-6;/h1-2H,3-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXETXPFOBZISFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1OCC(F)(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-YL)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-YL)methanamine hydrochloride
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(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-YL)methanamine hydrochloride
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(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-YL)methanamine hydrochloride
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(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-YL)methanamine hydrochloride
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(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-YL)methanamine hydrochloride
Reactant of Route 6
(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-YL)methanamine hydrochloride

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